

T-Cell Cross-Reactivity to Hemagglutinin (HA) 518-526 Variants: A Comparative Guide

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Compound of Interest		
Compound Name:	Influenza HA (518-526)	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of T-cell cross-reactivity to variants of the influenza hemagglutinin (HA) epitope 518-526. The data presented herein is compiled from peer-reviewed studies and is intended to offer a clear, objective overview for researchers in immunology and vaccine development.

Comparative Analysis of T-Cell Responses to HA (518-526) Variants

The following table summarizes the quantitative data on T-cell responses to the native HA (518-526) peptide and its reported variants. The primary focus of the cited research is on understanding the impact of altered peptide ligands (APLs) on T-cell receptor (TCR) signaling and subsequent T-cell activation and tolerance.



Peptide Variant	Sequence	T-Cell Response Metric	Observation
Native HA (518-526)	IYSTVASSL	Baseline Activation	Induces a standard CD8+ T-cell response, serving as a benchmark for comparison.
A517G Variant	IYSTGVASSL	Proliferation	Induces proliferation of CL4 CD8+ T-cells at a concentration approximately one log lower than the native peptide.[1]
ERK Activation	Does not abrogate ERK activation upon initial stimulation but attenuates it compared to naïve T- cells.[1]		
Anergy Induction	Promotes the acquisition of an anergic phenotype at lower concentrations compared to the native peptide.[1]		
I512V Variant	VYSTVASSL	TCR Affinity	Exhibits lower affinity for the CL4 TCR compared to the native peptide.[1]
Tolerance Induction	Used in studies to investigate the role of lower TCR signaling strength in T-cell tolerance.[1]		



Experimental Methodologies

Detailed protocols for the key experiments cited in this guide are provided below. These methodologies are essential for the replication and validation of the presented findings.

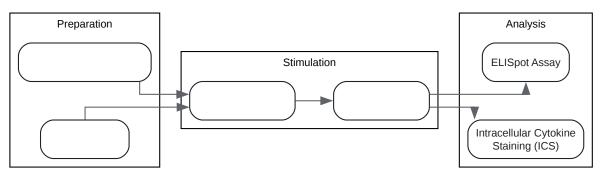
In Vitro T-Cell Stimulation with Peptide Variants

This protocol outlines the steps for stimulating T-cells with different peptide variants to assess their activation potential.

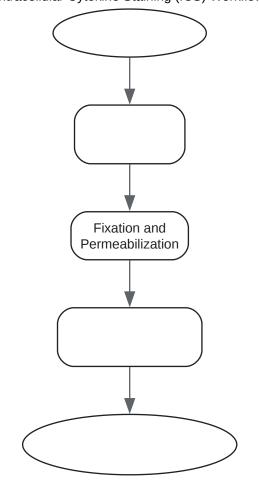
- Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
- Peptide Preparation: Synthesize and purify the native HA (518-526) peptide and its variants (e.g., A517G, I512V).[1] Dissolve the peptides in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare working solutions at desired concentrations in cell culture medium.
- Co-culture: Seed PBMCs in a 24-well plate at a density of 1 x 107 cells/well. Add the peptide working solutions to the respective wells.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired duration (typically 5-6 hours for intracellular cytokine staining).[2]
- Cytokine Secretion Blockade (for ICS): For the final 2-3 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A) to block cytokine secretion and allow intracellular accumulation.[2]
- Analysis: Harvest the cells for analysis by flow cytometry (for intracellular cytokine staining)
 or ELISpot assay.



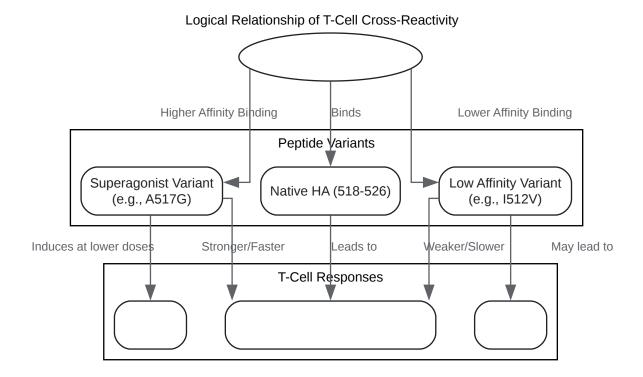
Experimental Workflow for In Vitro T-Cell Stimulation



Intracellular Cytokine Staining (ICS) Workflow







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References

- 1. Contribution of TCR signaling strength to CD8+ T cell peripheral tolerance mechanisms -PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
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 Variants: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422881#cross-reactivity-of-t-cells-to-variants-of-ha-518-526]

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